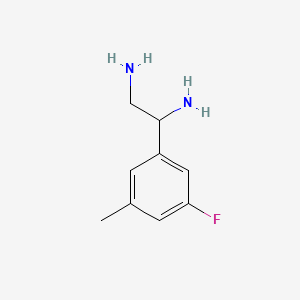
1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13FN2 It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with ethylene oxide to form the ethane-1,2-diamine moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and the ethane-1,2-diamine moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Fluoro-5-ethylphenyl)ethane-1,2-diamine: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Fluoro-5-methylphenyl)propane-1,2-diamine: Similar structure but with a propane-1,2-diamine moiety instead of ethane-1,2-diamine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H13FN2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3 |
InChI-Schlüssel |
IPMLIWRGBNNSGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


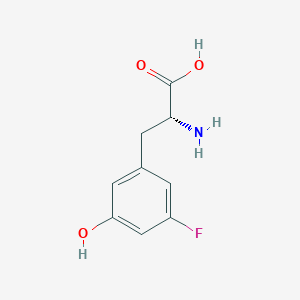
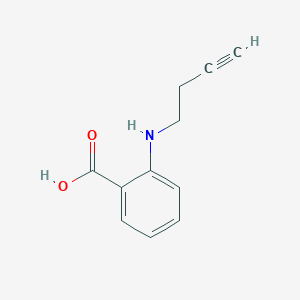
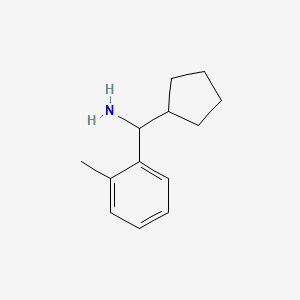
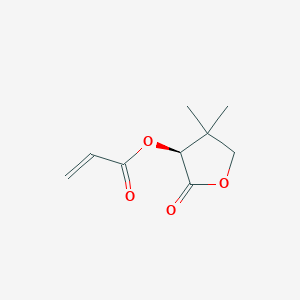

![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
![4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate](/img/structure/B13058101.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide](/img/structure/B13058106.png)
![(5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13058115.png)
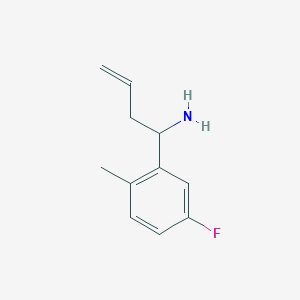
![4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058125.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)

